3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol
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Overview
Description
3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11ClFNO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclic compounds. Azetidines are known for their reactivity and versatility in synthetic chemistry, making them valuable intermediates in the preparation of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the azetidin-3-ol moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-6-fluorophenyl)azetidin-3-ol
- 3-(2-Chloro-6-fluorobenzyl)azetidin-2-one
- 3-(2-Chloro-6-fluorobenzyl)azetidin-4-ol
Uniqueness
3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives .
Biological Activity
3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H12ClFNO
- Molecular Weight : 229.67 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds with azetidine structures often exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of halogen substituents, such as chlorine and fluorine, can significantly influence these activities.
Antimicrobial Activity
A study highlighted that azetidine derivatives, including those similar to this compound, were evaluated for their antibacterial properties against various pathogens. The results showed promising activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL depending on the specific derivative tested .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 8 |
Similar Azetidine Derivative | E. coli | 16 |
Antifungal Activity
The antifungal potential of azetidine derivatives has also been documented. For instance, compounds structurally related to this compound displayed activity against Candida albicans, with some derivatives achieving MICs below 10 µg/mL .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or interference with cellular signaling pathways. For example, azetidine compounds can interact with bacterial cell membranes or inhibit nucleic acid synthesis, leading to cell death .
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted on a series of azetidine derivatives demonstrated that the introduction of halogen groups enhances antibacterial activity. The compound's structural features were critical in determining its effectiveness against resistant strains of bacteria .
- Cytotoxicity in Cancer Cells : Research has shown that azetidine derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound exhibited significant cytotoxic effects against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values ranging from 10 to 30 µM .
Properties
Molecular Formula |
C10H11ClFNO |
---|---|
Molecular Weight |
215.65 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11ClFNO/c11-8-2-1-3-9(12)7(8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
InChI Key |
HLJYMJIEDXYJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=C(C=CC=C2Cl)F)O |
Origin of Product |
United States |
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